N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Furan Rings: The furan rings can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Attachment of the Furan Rings to the Ethyl Chain: This step involves the alkylation of the furan rings with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Amide Bond: The final step involves the reaction of the intermediate compound with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The furan rings and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its interactions with biological targets and improve its pharmacological profile.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-16-9-6-15(7-10-16)8-11-20(22)21-14-17(18-4-2-12-24-18)19-5-3-13-25-19/h2-7,9-10,12-13,17H,8,11,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPRXICYIORBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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